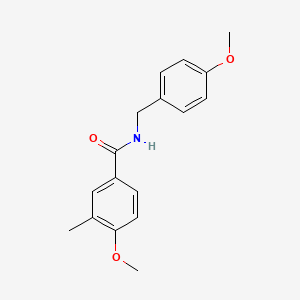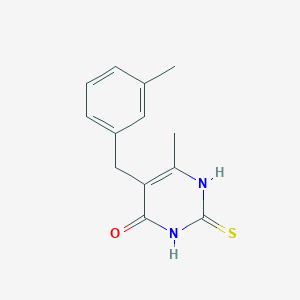![molecular formula C18H16BrNO3 B4630996 ethyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4630996.png)
ethyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate and its derivatives involves several key reactions, including condensation, cyclization, and substitution reactions, which are critical for constructing its complex structure. For example, the synthesis of related compounds often involves reactions with ammonium thiocyanate and ethyl 3-aminobut-2-enoate, leading to products characterized by elemental analyses, IR, Raman, NMR, and X-ray diffraction methods (İ. Koca et al., 2014).
Molecular Structure Analysis
X-ray crystallography has been employed to determine the molecular structure of related compounds, revealing their crystalline forms and intramolecular interactions. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined, highlighting the importance of intramolecular hydrogen bonding in stabilizing the molecule's structure (I. Manolov et al., 2012).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, including cycloaddition and hydrogenation, which significantly affect their chemical properties. For example, the intramolecular cycloaddition reaction of (E)-ethyl 4-(4-bromo-2-formylphenoxy)but-2-enoate with methyl 2-amino-2-phenylacetate has been documented, showcasing the compound's reactivity and the formation of structures with specific conformations (Long He, 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. Research on related compounds provides insights into how molecular interactions and structural characteristics influence these properties, although specific studies on "this compound" were not found in the search.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, play a significant role in the compound's applications and behavior in chemical reactions. Studies on derivatives have explored their potential interactions and reactivity, offering a basis for understanding the chemical behavior of "this compound" (P. Sunthankar et al., 1993).
Scientific Research Applications
Optical Storage and Polymer Research
- Azo Polymers for Reversible Optical Storage : The study by Meng et al. (1996) on azo polymers, including related compounds, highlights their application in reversible optical storage. The research demonstrates how the cooperative motion of polar side groups in amorphous polymers can be utilized for photoinduced birefringence, which has implications for high-density optical storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).
Crystal Packing and Molecular Interactions
- Crystal Packing Interactions : Zhang, Wu, and Zhang (2011) explored the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing the significance of N⋯π and O⋯π interactions over direct hydrogen bonding. This research provides insights into molecular assembly and could inform the development of materials with specific optical or electronic properties (Zhang, Wu, & Zhang, 2011).
Antimicrobial Agents
- New Quinazolines as Antimicrobial Agents : Desai, Shihora, and Moradia (2007) synthesized new quinazolines, including compounds structurally similar to the one , evaluating their antimicrobial activities. Such compounds have potential applications in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Hydrogen-bonded Supramolecular Structures
- Hydrogen-bonded Supramolecular Structures : Research by Portilla et al. (2007) on substituted 4-pyrazolylbenzoates, including the study of hydrogen-bonded structures in one, two, and three dimensions, could provide a foundation for understanding the interactions and assembly of similar compounds (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
properties
IUPAC Name |
ethyl 4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-2-23-18(22)14-5-9-16(10-6-14)20-12-11-17(21)13-3-7-15(19)8-4-13/h3-12,20H,2H2,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORBQNOYOKPNNI-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4-chlorophenyl)sulfonyl]-3-(5-ethyl-2-thienyl)acrylonitrile](/img/structure/B4630931.png)
![N~1~-(4-butylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4630934.png)
![6-methyl-2-{[(4-propyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4630939.png)

![3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4630953.png)
![4-chloro-5-[(dimethylamino)sulfonyl]-N,N-dimethyl-2-(1-pyrrolidinyl)benzamide](/img/structure/B4630959.png)

![2-(3,4-dimethylphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4630975.png)
![2-methyl-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B4630982.png)

![N-(2,4-difluorophenyl)-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B4630987.png)